molecular formula C10H15N3 B8515698 5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine

5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine

Cat. No. B8515698
M. Wt: 177.25 g/mol
InChI Key: HYFPDNMTVCHOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine

InChI

InChI=1S/C10H15N3/c1-7-5-12-3-2-10-9(7)4-8(11)6-13-10/h4,6-7,12H,2-3,5,11H2,1H3

InChI Key

HYFPDNMTVCHOBO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC2=C1C=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methoxy-5-methyl-3-nitro-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine (2.00 g, 6.00 mmol), HBr/AcOH (33 wt %, 20 ml) and H20 (5 ml) was stirred for 10 min at room temperature. The reaction was parted between sat. aq. NaHCO3 and EtOAc. The organic phased was dried and concentrated in vacuo to give 1.68 g (88%) of pure 5-methyl-3-nitro-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-ol. 1H-NMR (CDCl3) δ 8.42 (s, 1H), 4.20-3.20 (m, 8H), 1.45 (d, 1.2H), 1.39 (d, 1.8H) ppm. A mixture of 5-methyl-3-nitro-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-ol (1.63 g, 5.10 mmol), Bu4NBr (4.94 g, 15.3 mmol), P2O5 (3.62 g, 12.8 mmol) and toluene (100 ml) was heated to 110° C. for 5 h. The reaction was cooled to room temperature and the liquid part was decanted and concentrated in vacuo to give 1.25 g (64%) of pure 2-bromo-5-methyl-3-nitro-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine. 1H-NMR (CDCl3) δ 8.05 (s, 1H), 3.80 (m, 3H), 3.60-3.25 (m, 4H), 1.41 (d, 1.2H), 1.35 (d, 1.8H) ppm. Concurent reduction of the nitro group and halogene on was carried out with 5% Pd/C in MeOH under H2 (1 atm) to give 1.20 g (97%) of pure 5-methyl-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine. 1H-NMR of rotamers (MeOH-d4) δ 7.77 (2× d, 1H), 7.62 (d, 0.4H), 7.58 (d, 0.6H), 4.10-3.35 (m, 7H), 1.42 (d, 1.3H), 1.35 (d, 1.7H) ppm. A mixture of 5-methyl-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine (130 mg, 476 μmol), K2CO3 (100 mg), MeOH (6 ml) and H2O (1 ml) was stirred for 16 h at room temprature. The reaction mixture was parted between aq. NaHCO3 and DCM, the organic layer was dried and then concentrated in vacuo. The resulting residue was purified by column chromatography to yield 20.0 mg (24%) of 5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine. 1H-NNMR (MeOH-d4) δ 7.68 (s, 1H), 7.24 (s, 1H), 3.45-2.95 (m, 7H), 1.37 (d, 3H) ppm.
Name
5-methyl-7-(trifluoroacetyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine
Quantity
130 mg
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reactant
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100 mg
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6 mL
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1 mL
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0 (± 1) mol
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0 (± 1) mol
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